molecular formula C15H21BO4 B1420537 Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 956229-86-0

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B1420537
CAS No.: 956229-86-0
M. Wt: 276.14 g/mol
InChI Key: AIICBFSEEBAMMB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester derivative featuring a phenylacetic acid methyl ester backbone with a pinacol-protected boronic acid group at the ortho position of the phenyl ring. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its stability under ambient conditions and compatibility with palladium catalysts make it a versatile intermediate .

Properties

IUPAC Name

methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-6-8-11(12)10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIICBFSEEBAMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675404
Record name Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956229-86-0
Record name Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester
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Biological Activity

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of medicinal chemistry and cancer research.

  • Chemical Formula : C17H25BO5
  • Molecular Weight : 320.19 g/mol
  • CAS Number : 1045808-11-4

The compound features a unique boron-containing dioxaborolane moiety which contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with methyl acetate in the presence of catalysts such as palladium complexes. The general procedure can be summarized as follows:

  • Reagents :
    • Boronic acid derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • Methyl acetate
    • Palladium catalyst
  • Reaction Conditions :
    • Temperature: Varies depending on the specific reaction setup.
    • Solvent: Commonly used solvents include acetonitrile or dichloromethane.
  • Yield : The yield can vary based on the reaction conditions but is typically optimized to exceed 60%.

Anticancer Properties

Research has indicated that compounds containing boron moieties can exhibit significant anticancer activity. For instance:

  • A study reported that similar boron-based compounds showed promising results in inhibiting the proliferation of various cancer cell lines .
  • The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.

The biological activity of this compound may be attributed to its ability to:

  • Interact with biomolecules through boron coordination chemistry.
  • Induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

  • Study on Cell Lines :
    • A recent study evaluated the effects of various boron-containing compounds on breast cancer cell lines (MCF-7). Results indicated that these compounds could inhibit cell growth by inducing apoptosis through caspase activation .
  • In Vivo Studies :
    • Animal models treated with similar dioxaborolane derivatives demonstrated reduced tumor growth compared to control groups. These studies suggest potential for therapeutic applications in oncology .

Data Table

PropertyValue
Chemical FormulaC17H25BO5
Molecular Weight320.19 g/mol
CAS Number1045808-11-4
Melting Point49–53 °C
SolubilitySoluble in methanol
Anticancer ActivityPromising (in vitro & in vivo)

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is utilized as a reagent in organic synthesis. Its boron moiety facilitates various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Reaction TypeDescription
Suzuki-Miyaura CouplingForms C-C bonds using aryl or vinyl boron compounds.
Boron-Diels-Alder ReactionInvolves cycloaddition reactions to synthesize cyclic compounds.

Pharmaceutical Development

The compound's ability to act as a boronic acid derivative makes it significant in medicinal chemistry. It has been explored for its potential use in the development of drugs targeting cancer cells by inhibiting specific enzymes that are overexpressed in tumors.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited promising anti-cancer activity due to their ability to inhibit proteasome function .

Material Science

The compound is also being investigated for its applications in material science. Its unique structural properties allow it to be incorporated into polymers and nanomaterials for enhanced performance characteristics.

Application AreaPotential Benefits
Polymer ChemistryImproved mechanical properties and thermal stability.
NanotechnologyDevelopment of drug delivery systems and sensors.

Comparison with Similar Compounds

a) Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Substitution : Boronate ester at the meta position.
  • Application : Used in synthesizing linear biaryl motifs .

b) Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Substitution : Boronate ester at the para position.
  • Reactivity : Optimal electronic activation for cross-coupling due to symmetric resonance stabilization.
  • Application : Common in drug discovery for creating symmetric biaryls .

Functional Group Modifications

a) Methyl 2-(2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Modification : Ethoxy group at the ortho position.
  • Impact : Steric hindrance reduces coupling efficiency but improves selectivity in crowded reaction environments .
  • Molecular Weight : 350.3 g/mol (vs. 304.2 g/mol for the parent compound) .

b) Methyl 2-(4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Modification : Fluorine atom at the para position.
  • Impact : Electron-withdrawing effect accelerates transmetallation in Suzuki reactions.
  • Application : Fluorinated analogs are valuable in PET imaging and medicinal chemistry .

c) 2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate

  • Modification : Methoxy group at the ortho position.
  • Impact: Enhances solubility in polar solvents (e.g., methanol/water mixtures) .
  • Molecular Formula : C15H21BO5 (vs. C14H19BO4 for the parent compound) .

Backbone Variations

a) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetic Acid

  • Modification : Carboxylic acid instead of methyl ester.
  • Reactivity : Prone to hydrolysis under basic conditions but useful for conjugation via amide bonds .
  • Application : Functional material synthesis .

b) Methyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate

  • Modification: Phenoxy linker between ester and boronate.
  • Impact : Increases rigidity, favoring planar transition states in cyclization reactions .
  • Purity : 96% (typical for commercial availability) .

Key Research Findings

  • Steric Effects : Ortho-substituted analogs (e.g., ethoxy variant) require higher catalyst loadings (up to 10% Pd) for efficient coupling .
  • Electronic Effects : Fluorine substitution reduces reaction temperatures by 20–30°C in Suzuki-Miyaura couplings due to enhanced electrophilicity .
  • Stability : Methoxy-substituted derivatives exhibit 12-month stability under nitrogen, compared to 6 months for parent compounds .

Q & A

Q. What is the synthetic route for Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A representative procedure involves reacting methyl 2-(4-chloro-2-bromophenyl)acetate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate in DMF at 80–100°C. Post-reaction purification by column chromatography yields the product (44.33% yield) .

Key Reaction Conditions:

Reagents/ConditionsDetails
CatalystPd(dppf)Cl2
SolventDMF
Temperature80–100°C
Yield44.33%

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Analysis : ¹H NMR (CDCl3) shows aromatic proton resonances at δ 7.2–7.8 ppm, methyl ester protons at δ 3.6–3.8 ppm (singlet), and pinacol methyl groups at δ 1.3–1.4 ppm (singlet).
  • Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of the boronate ester moiety, with bond angles consistent with sp² hybridization at the boron center (C-B-O ≈ 120°) .

Q. What are typical reaction conditions for Suzuki-Miyaura coupling using this boronate ester?

Methodological Answer: Standard conditions involve:

  • Base : Na2CO3 or K3PO4 (aqueous phase).
  • Solvent : DMF or THF.
  • Catalyst : Pd(PPh3)4 or PdCl2(dtbpf).
  • Temperature : 80–110°C under inert atmosphere.
    For example, coupling with 4-bromo-2-ethylphenol in DMF/water at 80°C yields biaryl products after acid quenching .

Advanced Research Questions

Q. How can synthesis yield be optimized?

Methodological Answer: Yield improvements (from 44% to >60%) are achievable via:

  • Catalyst Screening : Pd-XPhos or SPhos ligands enhance turnover .
  • Microwave-Assisted Synthesis : Reduced reaction time (2–4 hrs vs. 12–24 hrs) with comparable yields.
  • Purification : Use of preparative HPLC for polar byproducts .

Q. What are the challenges in purification and storage?

Methodological Answer:

  • Purification : The compound’s lipophilicity necessitates silica gel chromatography with hexane/ethyl acetate gradients.
  • Storage : Stability tests indicate degradation at >15°C; store under nitrogen at 2–8°C in amber vials to prevent boronate hydrolysis .

Q. What mechanistic insights exist for its reactivity in cross-coupling?

Methodological Answer: DFT studies suggest:

  • Transmetalation : The boronate’s electron-deficient aryl group accelerates Pd-O-B intermediate formation.
  • Steric Effects : Tetramethyl dioxaborolane hinders ortho-substitution, favoring para-selectivity in coupling .

Q. How is it applied in FABP4/5 inhibitor design?

Methodological Answer: The compound serves as a key intermediate in synthesizing quinoline-based FABP4/5 inhibitors. For example, coupling with 6-chloro-4-phenylquinoline-2-carboxylate yields analogs with IC50 values <100 nM against FABP4. Bioactivity correlates with boronate ester stability in physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

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